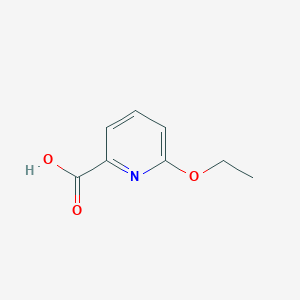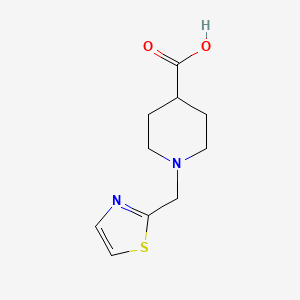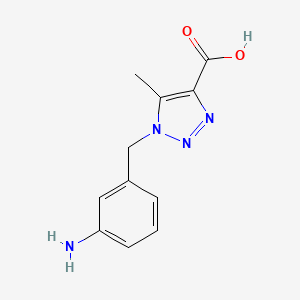
(5-ヨード-2-メトキシフェニル)メタンアミン
概要
説明
(5-Iodo-2-methoxyphenyl)methanamine is an organic compound with the molecular formula C8H10INO It is characterized by the presence of an iodine atom, a methoxy group, and an amine group attached to a benzene ring
科学的研究の応用
(5-Iodo-2-methoxyphenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
Target of Action
It’s structurally similar to 2c drugs, which are known to be potent serotonin 5-ht2a receptor agonists .
Mode of Action
Based on its structural similarity to 2c drugs, it may interact with the serotonin 5-ht2a receptors, leading to various physiological and psychological effects .
Biochemical Pathways
As a potential 5-ht2a receptor agonist, it could influence the serotonin system, which plays a crucial role in mood regulation, sleep, appetite, and other physiological processes .
Pharmacokinetics
Similar compounds are known to be metabolized in the liver, with the metabolites excreted in the urine . The bioavailability of the compound could be influenced by factors such as route of administration, dose, and individual metabolic differences.
Result of Action
As a potential 5-ht2a receptor agonist, it could lead to increased neuronal firing and release of various neurotransmitters . This could result in a range of effects, from changes in mood and perception to more severe neurological effects.
生化学分析
Biochemical Properties
(5-Iodo-2-methoxyphenyl)methanamine plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with serotonin receptors, specifically the 5-HT2A receptor, which is a key player in neurotransmission and signal transduction The binding of (5-Iodo-2-methoxyphenyl)methanamine to this receptor can modulate the receptor’s activity, leading to changes in downstream signaling pathways
Cellular Effects
The effects of (5-Iodo-2-methoxyphenyl)methanamine on various cell types and cellular processes are profound. In neuronal cells, it has been shown to influence cell signaling pathways by acting as an agonist at serotonin receptors . This interaction can lead to alterations in gene expression and cellular metabolism, potentially affecting neurotransmitter release and synaptic plasticity. In non-neuronal cells, (5-Iodo-2-methoxyphenyl)methanamine may impact cellular functions such as proliferation and apoptosis, although specific studies are limited.
Molecular Mechanism
At the molecular level, (5-Iodo-2-methoxyphenyl)methanamine exerts its effects primarily through binding interactions with biomolecules. Its binding to the 5-HT2A receptor involves specific interactions with amino acid residues in the receptor’s binding pocket . This binding can induce conformational changes in the receptor, leading to the activation or inhibition of downstream signaling pathways. Additionally, (5-Iodo-2-methoxyphenyl)methanamine may act as an inhibitor or activator of certain enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-Iodo-2-methoxyphenyl)methanamine can vary over time. Studies have shown that the stability of this compound can be influenced by factors such as temperature and pH Over time, (5-Iodo-2-methoxyphenyl)methanamine may undergo degradation, leading to changes in its biochemical activity
Dosage Effects in Animal Models
The effects of (5-Iodo-2-methoxyphenyl)methanamine in animal models are dose-dependent. At lower doses, it may exhibit therapeutic effects by modulating neurotransmitter systems and improving cognitive function . At higher doses, (5-Iodo-2-methoxyphenyl)methanamine can induce toxic effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and physiological responses.
Metabolic Pathways
(5-Iodo-2-methoxyphenyl)methanamine is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes play a crucial role in the biotransformation of this compound, leading to the formation of metabolites that can be further processed by the body. The interaction of (5-Iodo-2-methoxyphenyl)methanamine with these enzymes can influence metabolic flux and alter the levels of specific metabolites.
Transport and Distribution
Within cells and tissues, (5-Iodo-2-methoxyphenyl)methanamine is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of (5-Iodo-2-methoxyphenyl)methanamine can impact its biochemical activity and effectiveness in modulating cellular processes.
Subcellular Localization
The subcellular localization of (5-Iodo-2-methoxyphenyl)methanamine is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of (5-Iodo-2-methoxyphenyl)methanamine within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Iodo-2-methoxyphenyl)methanamine typically involves the reduction of 5-iodo-2-methoxybenzaldehyde. One common method includes the use of ammonium acetate and sodium cyanoborohydride in methanol at room temperature for 48 hours. The reaction mixture is then treated with hydrochloric acid, followed by potassium hydroxide to obtain the desired amine .
Industrial Production Methods: Industrial production of (5-Iodo-2-methoxyphenyl)methanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Types of Reactions:
Reduction: The compound can undergo reduction reactions, particularly the reduction of the nitro group to an amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions:
Reduction: Sodium cyanoborohydride in methanol.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: (5-Iodo-2-methoxyphenyl)methanamine.
Substitution: Derivatives with different functional groups replacing the iodine atom.
Oxidation: Corresponding aldehydes or acids.
類似化合物との比較
- 2-Methoxy-5-iodoaniline
- 5-Iodo-2-methoxybenzylamine
Comparison: (5-Iodo-2-methoxyphenyl)methanamine is unique due to the presence of both an iodine atom and a methoxy group on the benzene ring, which can significantly influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
特性
IUPAC Name |
(5-iodo-2-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVHZZTWPMSZNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)I)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652234 | |
| Record name | 1-(5-Iodo-2-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
793695-89-3 | |
| Record name | 5-Iodo-2-methoxybenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=793695-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Iodo-2-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(4-Ethylphenoxy)phenyl]methanol](/img/structure/B1386531.png)


![Imidazo[1,2-a]pyrimidine-2-carbonyl chloride](/img/structure/B1386536.png)
![(4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1386538.png)





![5-[(2,3-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1386550.png)

